molecular formula C15H17N3O5 B187505 Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301319-39-1

Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B187505
M. Wt: 319.31 g/mol
InChI Key: ZUHRWVKWJBNBJT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a nitrophenyl group attached at the 4th position and an ethyl ester at the 5th position of the pyrimidine ring. The presence of these functional groups may confer certain chemical properties to the compound.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and could potentially undergo reduction reactions to form amines. The ester group could undergo hydrolysis, transesterification, and other typical ester reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could make the compound more polar and potentially increase its reactivity. The ester group could influence its solubility in different solvents .

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and similar compounds have been structurally and electronically characterized using X-ray crystal structure analysis and quantum chemical calculations. These studies reveal details about their molecular structure, including conformational features like the orientation of aryl groups and enantiomer formations (Memarian et al., 2013).

Reactions with Thiophenolates and Nucleophilic Substitution

  • The compound's reaction with thiophenolates can lead to ring expansion or nucleophilic substitution, influenced by factors like reagent ratio, reaction time, and temperature. This demonstrates its versatile reactivity in different chemical environments (Fesenko et al., 2010).

Potential as Antitubercular Agents

  • Certain dihydropyrimidines, closely related to this compound, have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis. This indicates potential medicinal applications of these compounds (Trivedi et al., 2010).

Synthesis and Antitumor Activity

  • The synthesis of novel compounds using this tetrahydropyrimidine derivative has been reported, with some showing high potency against human lung and hepatocellular carcinoma cell lines. This suggests potential applications in developing antitumor drugs (Gomha et al., 2017).

Antimicrobial Evaluation

  • Derivatives of this compound have been tested for antimicrobial activity, showing significant to moderate antibacterial and antifungal effects. This highlights its potential use in developing new antimicrobial agents (Shastri, 2019).

Thermodynamic Properties

  • The compound's esters have been studied for their thermodynamic properties, like combustion energies and enthalpies of formation, using techniques like bomb calorimetry and differential thermal analysis. This information is crucial for understanding its behavior in different physical states (Klachko et al., 2020).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a starting material in various chemical reactions .

properties

IUPAC Name

ethyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-23-14(19)12-9(2)17(3)15(20)16-13(12)10-5-7-11(8-6-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHRWVKWJBNBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386208
Record name ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

301319-39-1
Record name ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Citations

For This Compound
1
Citations
AAA Abdel-Fattah - Synthesis, 2003 - thieme-connect.com
Reaction of readily available α-(benzotriazolyl) alkyl urea derivatives (derived from aromatic, heteroaromatic, and aliphatic aldehydes) with β-keto esters resulted in 3, 4-dihydropyrimidin…
Number of citations: 20 www.thieme-connect.com

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